molecular formula C15H26N4 B039931 1-Benzyl-1,4,7,10-tetraazacyclododecane CAS No. 112193-83-6

1-Benzyl-1,4,7,10-tetraazacyclododecane

Cat. No. B039931
CAS RN: 112193-83-6
M. Wt: 262.39 g/mol
InChI Key: FURLCQRFFWBENR-UHFFFAOYSA-N
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Description

1-Benzyl-1,4,7,10-tetraazacyclododecane, also known as Bn-DOTA, is a macrocyclic compound that is widely used in scientific research. It is a chelating agent that can bind to metal ions, making it useful in a variety of applications, including medical imaging and drug delivery. In

Scientific Research Applications

  • An efficient synthesis of a related compound, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane hydrobromide salt, was presented, highlighting its significance in preparing medically important DO3A and DOTA (Jagadish et al., 2011).

  • A selective synthesis method for 1,7-diprotected 1,4,7,10-tetraazacyclododecane was developed, leading to the preparation of a dialcohol dicarboxylic macrocyclic ligand with potential applications in various fields (Dumont et al., 1994).

  • Improved synthetic routes for 1-benzyl-1,4,7,10-tetraazacyclododecane and a related compound were developed, important for creating metal-coded DOTA-based affinity tags (Kohl et al., 2007).

  • Studies on a dysprosium(III) complex with a related compound revealed insights into circularly polarized luminescence and structural properties (Luck et al., 2001).

  • Gd(III) complexes of a similar compound showed potential as low toxicity MRI contrast agents (Anelli et al., 2001).

  • Mono- and bis-N-functionalized cyclen with benzimidazolylmethyl pendant arms were developed as sensitive and selective fluorescent probes for zinc and copper ions (El Majzoub et al., 2009).

  • A rapid, selective, and inexpensive method for removing N-benzyloxycarbonyl groups from 1,4,7,10-tetraazacyclododecane derivatives was demonstrated (Manning et al., 2003).

  • Cu2+ complexes of tetraazacyclododecanes with benzyl side chains were synthesized and characterized, showing potential applications in chemistry (Brunner et al., 1993).

  • The synthesis and characterization of novel molecules related to 1,4,7,10-tetraazacyclododecane were conducted, expanding the potential applications in molecular design (Xi et al., 2009).

  • A new synthetic method for 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane offered higher yields and easier purification, beneficial for further research and application (Gilbert et al., 1993).

Safety and Hazards

1-Benzyl-1,4,7,10-tetraazacyclododecane may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in cool, dry conditions in well-sealed containers under dry inert gas .

Mechanism of Action

Target of Action

1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that primarily targets rare earth metal ions . These metal ions are crucial in various biochemical processes and are often used in biomedical applications .

Mode of Action

The compound acts as a chelating agent , forming stable complexes with rare earth metal ions . The complexation process involves the interaction of the compound with the metal ions, resulting in the formation of a cyclic structure .

Biochemical Pathways

The compound’s interaction with rare earth metal ions can affect various biochemical pathways. For instance, it can be used in the synthesis of metal-coded affinity tags (MECATs) . MECATs are used in quantitative proteomics, offering an alternative to established methods like isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (iTRAQ) .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the formation of stable complexes with rare earth metal ions . These complexes can be used in various applications, including therapeutic radiopharmaceuticals, luminescent probes for biochemical analysis, and MRI contrast agents .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is hygroscopic in nature , suggesting that moisture in the environment could affect its stability. Furthermore, it should be stored under dry inert gas , indicating that the presence of certain gases in the environment could influence its action and stability.

properties

IUPAC Name

1-benzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURLCQRFFWBENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCNCCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435403
Record name 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112193-83-6
Record name 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 890 mg (3.07 mmol) of 1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane in tetrahydrofuran under nitrogen was added 2.64 ml of 8M borane-methyl sulfide complex (21.1 mol, 7 equivalents). The mixture was heated to reflux allowing the methyl sulfide to distill out of the reaction flask. After 2 hours, the reaction was quenched by the addition of 12 ml 1.8M hydrochloric acid in methanol and refluxed for an additional 3 hours. Volatiles were removed by evaporation, and the solid resuspended in methanol and reevaporated. The product was crystallized from methanol/ethyl acetate; yield 455 mg, 37%. Mass spectrum (CI): m/e 263 (M+H).
Name
1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane
Quantity
890 mg
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The research article highlights 1-benzyl-1,4,7,10-tetraazacyclododecane (6) as a crucial starting material for synthesizing metal-coded DOTA-based affinity tags []. These tags are valuable tools in various research applications, particularly in bioconjugation and affinity purification techniques. The article details an improved synthetic route for this compound, potentially facilitating more efficient production and broader utilization in research.

A: this compound possesses a macrocyclic structure with a 12-membered ring containing four nitrogen atoms. This configuration is characteristic of tetraazamacrocycles, known for their metal-chelating properties []. The benzyl group attached to one of the nitrogen atoms introduces steric and electronic effects that can influence the compound's interactions with metal ions. This feature is essential for its role as a precursor in synthesizing metal-coded DOTA-based affinity tags, where the controlled coordination of metal ions is critical.

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